

1-aminoethanol spectroscopic data comparison with predicted values

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Compound Focus: 1-Aminoethanol

CAS No.: 75-39-8

Cat. No.: S1892013

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Experimental Spectroscopic Protocol

The table below outlines the standard experimental methods for acquiring spectroscopic data, as detailed in a study on (R)-2-Amino-1-Phenylethanol, a compound structurally similar to **1-aminoethanol** [1].

Technique	Instrument Model	Key Parameters	Spectral Range	Sample Form
FT-IR	Thermo Nicolet 6700 spectrometer	Spectral resolution: ± 2 cm ⁻¹	4000–400 cm ⁻¹	Powder (Solid)
FT-Raman	FRA 106 Raman module with Nd:YAG laser	Laser wavelength: 1.064 μ m; Laser power: 200 mW	4000–100 cm ⁻¹	Powder (Solid)
NMR	Not specified (theoretical calculation)	Basis set: B3LYP/6-311++G(d,p)	Chemical shifts (δ , ppm)	-
UV-Vis	Not specified	Solvent: Ethanol	200–400 nm	Solution in ethanol

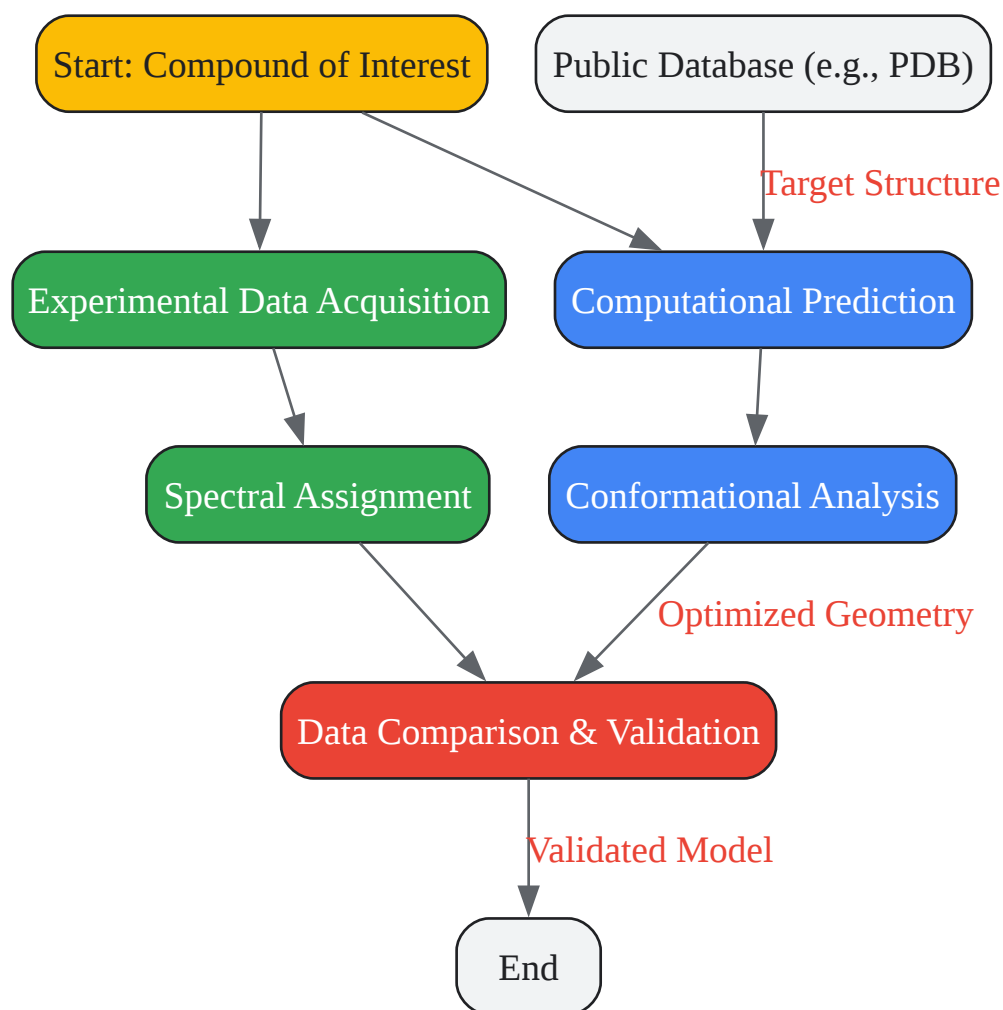
Computational & Docking Methods

For predicting spectroscopic properties and binding affinities, researchers employ a combination of quantum chemical calculations and molecular docking, as summarized below [1] [2].

Method Category	Software / Tool	Key Functionalities & Parameters
Quantum Chemical Calculations Gaussian 09 • Geometry optimization and frequency calculations using B3LYP/6-311++G(d,p) basis set. • Calculation of NMR chemical shifts and UV-Vis spectra. • Potential Energy Surface (PES) scan for conformational analysis. Molecular Docking AutoDock, Glide (Schrödinger) • Prediction of binding pose and affinity to biological targets (e.g., PI3K protein). • Scoring function accounts for van der Waals, electrostatic, hydrogen bonding, and desolvation energies. Binding Free Energy Calculation Prime MM/GBSA • Post-docking refinement and more accurate prediction of binding free energy.		

Workflow for Spectroscopic Comparison

The following diagram illustrates the typical workflow for comparing experimental and computationally predicted spectroscopic data, integrating the protocols mentioned above.



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References

1. Spectroscopic (FT-IR, FT-Raman, UV, NMR, NBO ... [sciencedirect.com]
2. In-silico molecular modelling, MM/GBSA binding free ... [frontiersin.org]

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